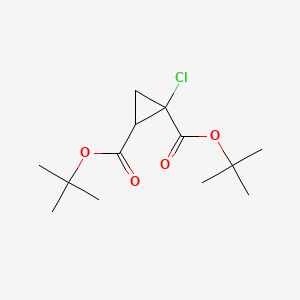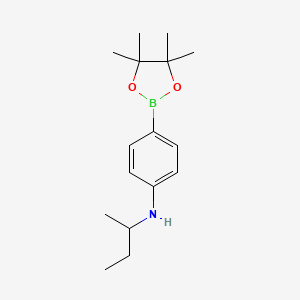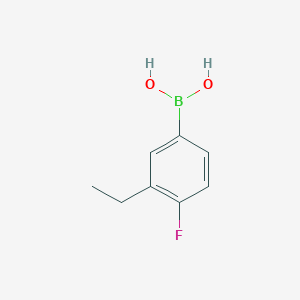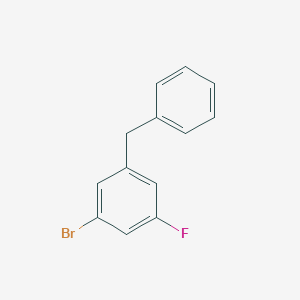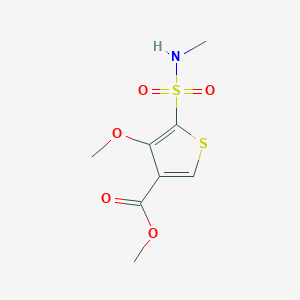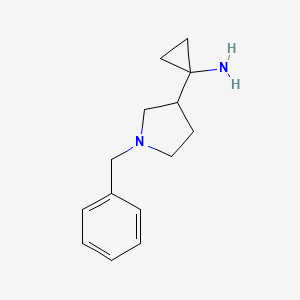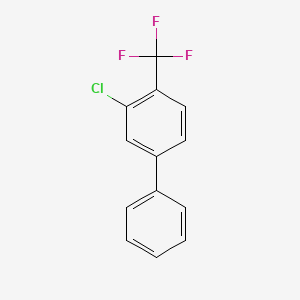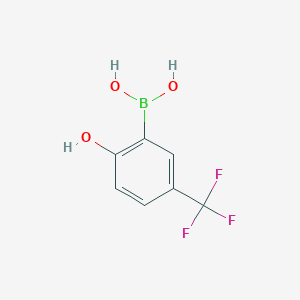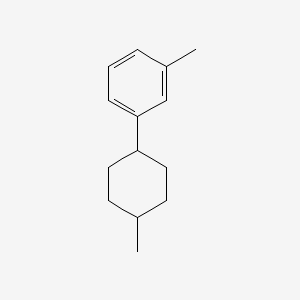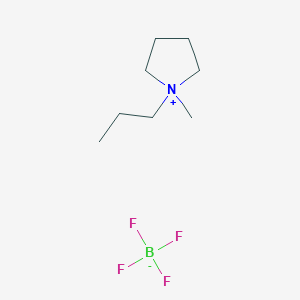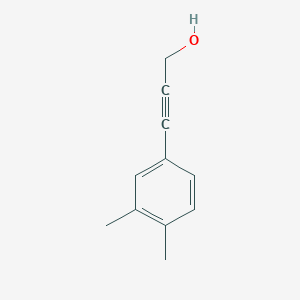
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%
描述
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is an organic compound that is widely used in the fields of chemistry and biochemistry. In
作用机制
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, acts as a nucleophile in the formation of a variety of organic compounds. The nucleophilic attack of the compound on a substrate results in the formation of a new bond and the release of a leaving group. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is not known to have any significant biochemical or physiological effects.
实验室实验的优点和局限性
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to obtain and is relatively stable under normal laboratory conditions. It is also relatively non-toxic and non-irritating. However, it is relatively expensive and can be difficult to obtain in large quantities.
未来方向
The future directions for 3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, include further research into its use as a reagent in the synthesis of a variety of organic compounds, its use as a catalyst in the synthesis of a variety of organic compounds, and its use as a reactant in the synthesis of a variety of organic compounds. Additionally, further research is needed to explore the potential applications of the compound in the fields of medicine and biotechnology. Finally, research should be conducted to explore the potential toxicity and other safety issues associated with the compound.
科学研究应用
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxanes, 2-aryl-3-methyl-1,3-dioxanes and 2-aryl-3-methyl-1,3-dioxolanes. It is also used as a catalyst in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxolanes and 2-aryl-3-methyl-1,3-dioxanes. Additionally, it is used as a reactant in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxolanes and 2-aryl-3-methyl-1,3-dioxanes.
属性
IUPAC Name |
3-(3,4-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLWDGIFAPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


